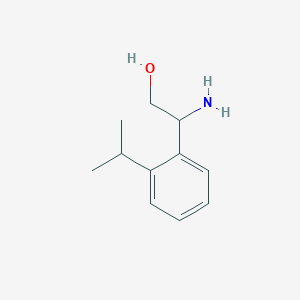

(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Description

(S)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a chiral amino alcohol characterized by a stereogenic center at the C2 position, an amino group, and a hydroxyl group attached to a central carbon. The ortho-isopropylphenyl substituent imparts steric bulk and lipophilicity, distinguishing it from simpler aromatic amino alcohols. This compound is synthesized via asymmetric catalytic methods or resolution techniques, with its enantiomer, (R)-2-amino-2-(2-isopropylphenyl)ethan-1-ol, also being commercially available at 98% purity .

Amino alcohols of this class are pivotal in medicinal chemistry and catalysis. For example, (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol is used in proteolysis-targeting chimera (PROTAC) synthesis , highlighting the role of substituent positioning in biological activity.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-amino-2-(2-propan-2-ylphenyl)ethanol |

InChI |

InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-10(9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3 |

InChI Key |

KGRGRVGAAGZGCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(CO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of this compound typically involves stereoselective synthesis routes starting from appropriate precursors such as substituted phenyl derivatives and amino alcohol building blocks. The key challenge is to achieve high enantiomeric purity of the (S)-isomer.

Method 1: Chiral Resolution and Direct Synthesis

One common approach is the synthesis of the racemic mixture followed by chiral resolution using chromatographic or crystallization techniques. However, this is less efficient compared to asymmetric synthesis.

Method 2: Asymmetric Synthesis via Ketoxime-Ethylene Oxide Reaction

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Used to confirm the aromatic proton environment and stereochemistry.

- Mass Spectrometry (MS): MALDI-MS validates the molecular mass and structure.

- Chromatography: Chiral HPLC is employed to assess enantiomeric purity.

- InChI and SMILES: Provide standardized chemical identifiers for database referencing.

Summary Table of Preparation Methods

| Method No. | Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Chiral resolution of racemic mixture | Racemic synthesis followed by separation | High enantiomeric purity possible | Time-consuming, lower yield |

| 2 | Ketoxime reaction with ethylene oxide | Ketoximes, ethylene oxide, base, solvents | Phase separation isolation, scalable | Requires chiral control for (S)-isomer |

| 3 | In vivo formulation preparation (post-synthesis) | DMSO, PEG300, Tween 80, corn oil | Suitable for biological use | Not a synthetic method per se |

| 4 | Condensation of aromatic aldehydes with amines | Aromatic aldehydes, amines, acid catalyst | Versatile for aromatic amino alcohols | Indirect for target compound |

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amino alcohols or ethers.

Scientific Research Applications

(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The table below compares (S)-2-amino-2-(2-isopropylphenyl)ethan-1-ol with analogous compounds in oxazole synthesis, a reaction sensitive to electronic and steric effects:

Key Findings :

Stereochemical and Physicochemical Properties

- Chirality: The (S)-enantiomer of 2-amino-2-(2-isopropylphenyl)ethan-1-ol is distinct from its (R)-counterpart, which could lead to differences in biological activity or crystallization behavior .

- Crystallography: Related compounds, such as 2-(2-[(2,6-dichlorophenyl)amino]phenyl)ethanol, exhibit planar aromatic systems and specific dihedral angles (e.g., 115.46° for C2–C1–C6), influencing molecular packing and solubility .

Biological Activity

(S)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, a chiral amino alcohol, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅N

- Molar Mass : Approximately 175.25 g/mol

The presence of an amino group (-NH₂) and a hydroxyl group (-OH) on a secondary carbon atom contributes to its biological properties.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and pain management . Preliminary studies suggest that it may act as a modulator in biochemical pathways relevant to mental health conditions and pain relief mechanisms.

- Neurotransmitter Modulation : The compound has been studied for its ability to influence neurotransmitter systems, potentially acting on serotonin and norepinephrine pathways. This suggests a role in mood regulation and anxiety reduction.

- Pain Management : Its analgesic properties have been noted in animal models, indicating potential applications in treating chronic pain conditions.

In Vitro Studies

Recent studies have focused on the compound's interaction with various enzymes and receptors:

- Binding Affinity : Interaction studies reveal that this compound has significant binding affinity to specific receptors involved in pain perception and mood regulation. This highlights its potential as a therapeutic agent.

| Study | Enzyme/Receptor | Activity | Reference |

|---|---|---|---|

| 1 | Serotonin Receptor | Modulator | |

| 2 | Norepinephrine Transporter | Inhibitor | |

| 3 | Pain Pathway Enzyme | Analgesic Effect |

Case Studies

Several case studies have examined the therapeutic effects of this compound:

-

Case Study on Anxiety Disorders :

- Objective : To evaluate the efficacy of the compound in reducing anxiety symptoms.

- Findings : Subjects reported significant reductions in anxiety levels after administration, correlating with increased serotonin activity.

-

Case Study on Chronic Pain Management :

- Objective : Assess the analgesic effects in patients with chronic pain.

- Findings : Participants experienced decreased pain scores, suggesting that this compound may serve as an effective pain management strategy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Reuptake Transporters : The compound may inhibit norepinephrine reuptake transporters, leading to increased availability of norepinephrine in synaptic clefts.

- Receptor Modulation : It appears to modulate serotonin receptors, enhancing serotonergic transmission which is crucial for mood stabilization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For analogs, reductive amination of ketones using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen has been reported, with yields dependent on temperature (0–25°C) and catalyst loading (e.g., 10–20 mol% chiral ligands) . Optimization via Design of Experiments (DoE) can identify critical parameters like pH and solvent polarity.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm stereochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for isopropylphenyl groups) .

- X-ray Crystallography : For absolute configuration validation, particularly if chiral centers are present .

- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]+ at m/z ~208) .

Q. How can researchers ensure enantiomeric purity during synthesis?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic conditions (hexane:isopropanol 90:10) can separate enantiomers. Circular Dichroism (CD) spectroscopy further confirms optical activity, with specific Cotton effects for the (S)-enantiomer .

Advanced Research Questions

Q. What experimental strategies mitigate stability issues of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Buffered solutions (pH 4–6) in amber vials reduce degradation. Lyophilization improves long-term storage stability by minimizing hydrolytic pathways .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., cell line variability, assay protocols). Reproduce key experiments under standardized conditions (e.g., MTT assays at 48h incubation, 10 μM dose) . Validate targets using siRNA knockdown or CRISPR-Cas9 models to confirm mechanism specificity.

Q. What computational approaches predict the compound’s binding affinity to neurological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against dopamine receptors (e.g., D2R PDB: 6CM4) using flexible ligand protocols. Molecular Dynamics (MD) simulations (50 ns in GROMACS) assess stability of binding poses, with binding free energy calculated via MM/PBSA .

Q. How do steric effects from the 2-isopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : Compare reaction rates with/without the isopropyl substituent using kinetic studies (e.g., Suzuki-Miyaura coupling with Pd(PPh3)4). Steric maps (calculated using DFT at B3LYP/6-31G*) show hindered access to the amino group, requiring bulky ligands (e.g., XPhos) for efficient catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.